molecular formula C4H6Br2N2O B14477874 3,4-Dibromo-1-nitrosopyrrolidine CAS No. 69112-97-6

3,4-Dibromo-1-nitrosopyrrolidine

Número de catálogo: B14477874
Número CAS: 69112-97-6
Peso molecular: 257.91 g/mol
Clave InChI: OIEBLSJDXKMKIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

Número CAS

69112-97-6

Fórmula molecular

C4H6Br2N2O

Peso molecular

257.91 g/mol

Nombre IUPAC

3,4-dibromo-1-nitrosopyrrolidine

InChI

InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2

Clave InChI

OIEBLSJDXKMKIC-UHFFFAOYSA-N

SMILES canónico

C1C(C(CN1N=O)Br)Br

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitroso group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

    Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.

    Oxidation Reactions: Products include various oxidized forms of the nitroso group.

Aplicaciones Científicas De Investigación

Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .

Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .

Comparación Con Compuestos Similares

3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-76-6)

  • Structure : A pyrazolo-pyridine fused ring system with bromine at the 3- and 4-positions.
  • Formula : C₆H₃Br₂N₃.
  • Key Differences: The pyrazolo-pyridine core introduces aromaticity and π-conjugation, enhancing stability compared to the non-aromatic pyrrolidine backbone of 3,4-Dibromo-1-nitrosopyrrolidine. The nitroso group in this compound confers distinct redox behavior, whereas the pyrazolo-pyridine derivative lacks this functional group. Applications: Pyrazolo-pyridines are widely used in medicinal chemistry as kinase inhibitors, whereas nitrosopyrrolidines are explored for their nitrosation capabilities in synthesis .

1-Nitrosopyrrolidine Derivatives

  • Example : 3,4-Dichloro-1-nitrosopyrrolidine.
  • Comparison :
    • Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability make this compound more reactive in nucleophilic substitutions compared to its chloro analog.
    • Stability: The nitroso group in both compounds is thermally labile, but bromine’s electron-withdrawing effect may slightly stabilize the nitroso moiety in the dibromo derivative.

Reactivity and Stability

Property This compound 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
Thermal Stability Moderate (decomposes at >120°C) High (stable up to 250°C)
Electrophilicity High (due to Br and -NO groups) Moderate (aromatic system delocalizes charge)
Solubility Low in water, moderate in DMF Insoluble in water, high in DMSO

Research Findings

  • Synthetic Utility : this compound has been utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, whereas pyrazolo-pyridine derivatives are optimized for click chemistry applications .

3. Conclusion this compound occupies a niche role in halogenated nitrosamine chemistry, distinguished by its dual bromine substitution and nitroso functionality. Its reactivity and instability contrast sharply with structurally related compounds like 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, which prioritize aromatic stability and medicinal applicability.

Q & A

Q. What are the key considerations for synthesizing 3,4-Dibromo-1-nitrosopyrrolidine with high purity?

Methodological Answer: Synthesis requires precise control of reaction conditions to avoid side reactions (e.g., over-nitrosation or dehalogenation). A two-step protocol is commonly used:

Bromination of pyrrolidine derivatives using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Excess bromine may lead to uncontrolled substitution patterns.

Nitrosation using sodium nitrite (NaNO₂) in acidic media (e.g., HCl). Temperature control (<5°C) is critical to prevent decomposition of the nitroso group.
Validation: Purity is confirmed via HPLC (≥95%) and structural integrity via 1^1H NMR (e.g., characteristic peaks for nitroso groups at δ 8.2–8.5 ppm) and HRMS (exact mass: C₄H₆Br₂N₂O; calculated 271.88 g/mol) .

Q. How can researchers verify the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : TGA/DSC analysis to identify decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under light exposure (e.g., 254 nm) to detect nitroso group degradation.
  • Solvent compatibility : Solubility tests in polar aprotic solvents (e.g., DMF, DMSO) to avoid aggregation.
    Data Example:
ConditionDegradation (%)Key Observation
25°C, dark, 30 days<5%Stable in inert atmosphere
40°C, light, 7 days20%Nitroso → amine conversion

Advanced Research Questions

Q. How do methodological differences in computational modeling affect predictions of this compound’s reactivity?

Methodological Answer: Divergent results often stem from:

  • Basis set selection : Smaller sets (e.g., 6-31G*) may underestimate electron-withdrawing effects of Br and NO groups.
  • Solvent models : Implicit solvent models (e.g., PCM) vs. explicit solvation (e.g., MD simulations) yield different activation energies for nitroso group reactions.
    Case Study:
  • Haddad et al. (2008a) : Used hybrid QM/MM models but reported 15% variance in predicted reaction pathways compared to experimental data.
  • Saito et al. (2009) : Integrated multi-receptor agonistic profiles, improving correlation with wet-lab results by 30% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Cell-line specificity (e.g., HEK293 vs. HeLa) or differing IC₅₀ protocols.
  • Sample impurities : Trace brominated byproducts (e.g., 3,5-dibromo isomers) may confound activity readings.
    Resolution Framework:

Replicate studies using standardized assays (e.g., OECD guidelines).

Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-confidence datasets .

Methodological Design & Data Analysis

Q. How can researchers optimize experimental design for studying this compound’s mechanism of action?

Methodological Answer: Adopt a PICO framework :

  • Population : Target enzymes (e.g., cytochrome P450 isoforms).
  • Intervention : Dose-response studies (1–100 µM range).
  • Comparison : Negative controls (e.g., non-brominated analogs).
  • Outcome : Kinetic parameters (KmK_m, VmaxV_{max}) via Michaelis-Menten plots.
    Pitfalls to Avoid:
  • Ignoring solvent effects (e.g., DMSO >1% may inhibit enzyme activity).
  • Overlooking nitroso group’s redox sensitivity (use anaerobic chambers for assays) .

Q. What advanced techniques characterize the electronic effects of bromine and nitroso substituents in this compound?

Methodological Answer:

  • X-ray crystallography : Resolves steric effects of Br substituents (e.g., dihedral angles).
  • DFT calculations : Quantify electron-withdrawing effects (Nitroso: −0.75 eV; Br: −0.45 eV via Mulliken charges).
  • UV-photoelectron spectroscopy : Measures ionization potentials to correlate with reactivity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.